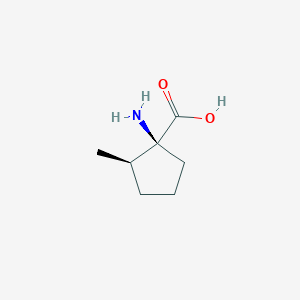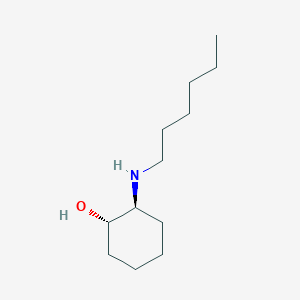
(1S,2S)-2-(hexylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(hexylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a hexylamino group and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(hexylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hexylamino and hydroxyl groups.
Reductive Amination: Cyclohexanone is reacted with hexylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the hexylamino derivative.
Hydroxylation: The hexylamino derivative is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(hexylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The hexylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1S,2S)-2-(hexylamino)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(hexylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(hexylamino)cyclohexan-1-ol: The enantiomer of (1S,2S)-2-(hexylamino)cyclohexan-1-ol with different stereochemistry.
Cyclohexanol: A simpler analog with only a hydroxyl group.
Hexylamine: A simpler analog with only an amino group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hexylamino and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
(1S,2S)-2-(hexylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-7-10-13-11-8-5-6-9-12(11)14/h11-14H,2-10H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
NHYAQKUHGYUQDA-RYUDHWBXSA-N |
SMILES isomérique |
CCCCCCN[C@H]1CCCC[C@@H]1O |
SMILES canonique |
CCCCCCNC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


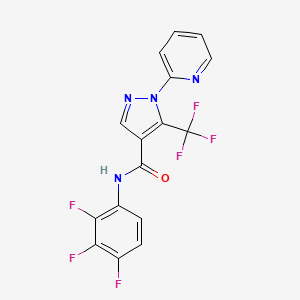

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)
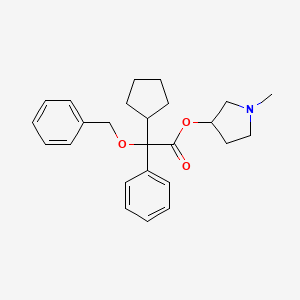
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
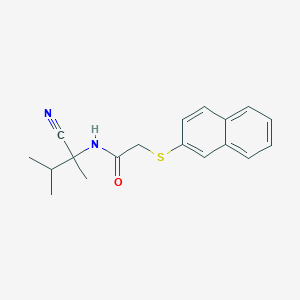
![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)
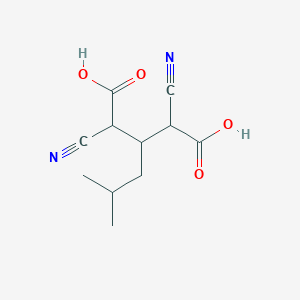
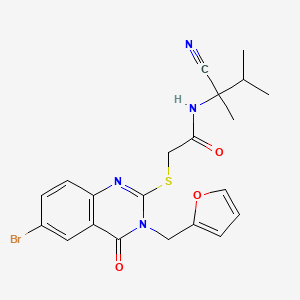
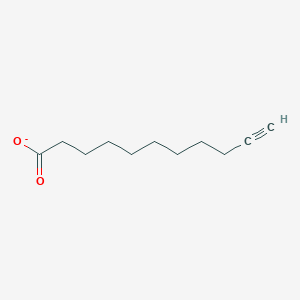
![2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
![3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13359016.png)
